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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synergistic effects of CBT-1® with

standard chemotherapy agents. CBT-1® is a proprietary formulation of tetrandrine, a

bisbenzylisoquinoline alkaloid that functions as a P-glycoprotein (P-gp) inhibitor.

Overexpression of P-gp, a drug efflux pump, is a significant mechanism of multidrug resistance

(MDR) in cancer cells. By inhibiting P-gp, CBT-1® is designed to increase the intracellular

concentration and enhance the cytotoxic effects of various chemotherapy drugs. This guide

summarizes key experimental data, details the methodologies used in these studies, and

provides visual representations of the underlying mechanisms and experimental workflows.

Mechanism of Action: Reversing Multidrug
Resistance
CBT-1®'s synergistic effect with chemotherapy is primarily attributed to its inhibition of the P-

glycoprotein (P-gp/MDR1/ABCB1) transporter. In many cancer types, the overexpression of P-

gp on the cell membrane leads to the active efflux of a wide range of chemotherapeutic drugs,

thereby reducing their intracellular concentration and diminishing their efficacy. This process is

a major contributor to the development of multidrug resistance.

CBT-1® (tetrandrine) acts as a competitive inhibitor of P-gp, binding to the transporter and

preventing it from pumping chemotherapy agents out of the cancer cell. This leads to an

accumulation of the cytotoxic drug within the cell, enhancing its ability to induce apoptosis and
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inhibit tumor growth. Clinical studies have confirmed that CBT-1® can effectively inhibit P-gp-

mediated efflux in patients.[1]
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Caption: P-gp mediated drug resistance and its inhibition by CBT-1®.

In Vitro Synergistic Effects of CBT-1® (Tetrandrine)
with Chemotherapy
Preclinical studies using various cancer cell lines have demonstrated the potent synergistic

effects of tetrandrine, the active component of CBT-1®, when combined with conventional

chemotherapy drugs. The synergy is typically quantified using the Combination Index (CI),

calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an

additive effect, and CI > 1 indicates antagonism.
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Note: Specific IC50 and CI values were not always available in the abstracts. The table reflects

the reported synergistic effects and resistance reversal.

In Vivo Efficacy of CBT-1® (Tetrandrine) in
Combination with Chemotherapy
Animal models have further validated the synergistic anti-tumor activity of tetrandrine in

combination with chemotherapy. These studies demonstrate that the combination therapy can

lead to significant tumor growth inhibition compared to either agent alone.
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Experimental Protocols
In Vitro Synergy Assessment (Chou-Talalay Method)
A common methodology to assess the synergistic effect of CBT-1® with chemotherapy in vitro

involves the following steps:

Cell Culture: Cancer cell lines, including both drug-sensitive parental lines and their

multidrug-resistant counterparts overexpressing P-gp, are cultured under standard

conditions.

Cytotoxicity Assay (MTT Assay): Cells are seeded in 96-well plates and treated with a range

of concentrations of the chemotherapy agent alone, CBT-1® alone, and the combination of

both at a constant ratio.

Data Analysis: The cell viability is determined using an MTT assay after a specified

incubation period (e.g., 72 hours). The half-maximal inhibitory concentration (IC50) for each

treatment is calculated.
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Combination Index (CI) Calculation: The experimental data is analyzed using the Chou-

Talalay method to calculate the CI. This method provides a quantitative measure of the

interaction between the two drugs.
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Caption: Experimental workflow for in vitro synergy assessment.

In Vivo Tumor Growth Inhibition Study
The synergistic effect of CBT-1® in vivo is typically evaluated using xenograft models in

immunocompromised mice:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1192453?utm_src=pdf-body-img
https://www.benchchem.com/product/b1192453?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192453?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Tumor Implantation: Human cancer cells overexpressing P-gp are subcutaneously injected

into nude mice.

Treatment Administration: Once tumors reach a palpable size, mice are randomized into

different treatment groups: vehicle control, chemotherapy agent alone, CBT-1® alone, and

the combination of CBT-1® and the chemotherapy agent.

Tumor Volume Measurement: Tumor size is measured periodically (e.g., twice weekly) using

calipers. Tumor volume is calculated using the formula: (length × width²) / 2.

Data Analysis: Tumor growth curves are plotted for each treatment group. The tumor growth

inhibition is calculated at the end of the study to determine the efficacy of the combination

therapy compared to monotherapies.

Clinical Validation of P-gp Inhibition by CBT-1®
Clinical trials have been conducted to evaluate the safety, pharmacokinetics, and

pharmacodynamics of CBT-1® in combination with chemotherapy in patients with advanced

solid tumors.

A pharmacodynamic study of CBT-1® in combination with paclitaxel demonstrated that CBT-
1® effectively inhibits P-gp-mediated efflux in normal human cells and tissues.[1] In this study,

rhodamine efflux from peripheral blood mononuclear cells (PBMCs) was significantly lower in

patients receiving CBT-1®.[1]

Another Phase I clinical trial of CBT-1® in combination with doxorubicin established a

maximum tolerated dose (MTD) and showed that CBT-1® did not significantly alter the

pharmacokinetics of doxorubicin.[4] Notably, tumor shrinkage was observed in some patients,

suggesting a potential clinical benefit of this combination therapy.[4]

Comparison with Other P-gp Inhibitors
While CBT-1® has shown promise, it is important to consider its performance in the context of

other P-gp inhibitors that have been developed. Many first and second-generation P-gp

inhibitors failed in clinical trials due to toxicity or undesirable pharmacokinetic interactions with

chemotherapy agents. CBT-1®'s favorable profile of not significantly altering the
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pharmacokinetics of co-administered drugs like paclitaxel and doxorubicin is a significant

advantage.[1][4]

Conclusion
The available preclinical and clinical data strongly support the synergistic effect of CBT-1® with

various chemotherapy agents. By effectively inhibiting P-gp-mediated drug efflux, CBT-1® has

the potential to overcome multidrug resistance, a major obstacle in cancer treatment. The

quantitative data from in vitro and in vivo studies, although primarily conducted with tetrandrine,

provide a solid rationale for the continued clinical development of CBT-1® in combination with

chemotherapy for various cancer types. Further clinical investigations are warranted to fully

elucidate the therapeutic benefits of this combination approach in a broader patient population.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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